7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
“7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the tert-butylphenyl and phenylquinazolin-2-yl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures.
Phenylquinazoline Compounds: Compounds containing the phenylquinazoline moiety.
Uniqueness
The uniqueness of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” lies in its specific substitution pattern and the presence of both tert-butylphenyl and phenylquinazolin-2-yl groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C32H29N5O |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C32H29N5O/c1-32(2,3)23-15-13-20(14-16-23)22-17-27-25(28(38)18-22)19-33-30(35-27)37-31-34-26-12-8-7-11-24(26)29(36-31)21-9-5-4-6-10-21/h4-16,19,22H,17-18H2,1-3H3,(H,33,34,35,36,37) |
InChI Key |
ZGRJNXMNHUFRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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